molecular formula C9H6F6O B1362550 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol CAS No. 718-64-9

1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol

Cat. No.: B1362550
CAS No.: 718-64-9
M. Wt: 244.13 g/mol
InChI Key: IZPIZCAYJQCTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol is a fluorinated alcohol compound with the molecular formula C9H6F6O. It is known for its high polarity and ionizing power, making it an effective solvent in various chemical reactions. The compound is also referred to as α,α-Bis(trifluoromethyl)benzyl alcohol .

Biochemical Analysis

Biochemical Properties

1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol plays a significant role in biochemical reactions due to its ability to act as a solvent for various polymerization processes. It is particularly effective in Cu(0)-mediated single electron transfer-living radical polymerization of methyl methacrylate and polymerization of styrene . The compound interacts with enzymes and proteins involved in these polymerization processes, facilitating the formation of polymers with controlled molecular weights and architectures. The nature of these interactions involves the stabilization of radical intermediates and the promotion of efficient chain propagation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, either inhibiting or activating their functions. For example, in polymerization reactions, this compound stabilizes radical intermediates, promoting efficient chain propagation and polymer formation . Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its high thermal stability, which allows it to maintain its effectiveness over extended periods . Prolonged exposure to certain conditions, such as high temperatures or oxidative environments, may lead to its degradation. Long-term effects on cellular function observed in in vitro or in vivo studies may include alterations in enzyme activity and changes in metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may act as an effective solvent without causing significant adverse effects. At high doses, it may exhibit toxic or adverse effects, such as irritation of the respiratory system, skin, and eyes . Threshold effects observed in these studies indicate that there is a dosage range within which the compound can be used safely without causing harm to the animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a solvent in polymerization reactions. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, its interaction with enzymes involved in radical polymerization processes can affect the rate and efficiency of polymer formation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its effects. The compound’s distribution within tissues may also be influenced by its solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can perform its functions. For example, the compound may be localized to the cytoplasm or nucleus, depending on the presence of specific targeting signals .

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other fluorinated alcohols.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O/c10-8(11,12)7(16,9(13,14)15)6-4-2-1-3-5-6/h1-5,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPIZCAYJQCTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061051
Record name alpha,alpha-Bis(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718-64-9
Record name α,α-Bis(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=718-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, alpha,alpha-bis(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000718649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 718-64-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanol, .alpha.,.alpha.-bis(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha,alpha-Bis(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α-bis(trifluoromethyl)benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol
Reactant of Route 2
Reactant of Route 2
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol
Reactant of Route 3
Reactant of Route 3
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol
Reactant of Route 4
Reactant of Route 4
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol
Reactant of Route 5
Reactant of Route 5
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol
Reactant of Route 6
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol
Customer
Q & A

Q1: How does HFPP interact with alkyl peroxy radicals and what are the downstream effects?

A1: HFPP interacts with sec-alkyl peroxy radicals by forming a hydrogen bond. [] This interaction stabilizes the radical, leading to a significant increase in its lifetime. [] The formation of the hydrogen bond is also associated with a decrease in the g-value of the radical, indicating a change in its electronic structure. []

Q2: What is the enthalpy change associated with the formation of the hydrogen bond between HFPP and the alkyl peroxy radical?

A2: The research estimates an enthalpy change of -3.4 kcal mol-1 for the formation of the hydrogen-bonded complex between HFPP and the alkyl peroxy radical. [] This negative value indicates that the formation of the hydrogen bond is an exothermic process, which contributes to the increased stability of the radical.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.